molecular formula C42H59N7O11 B12426555 N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

Cat. No.: B12426555
M. Wt: 838.0 g/mol
InChI Key: RRGADMUIQXSJNL-LQGJMJTCSA-N
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Description

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other amino acid derivatives and peptide-like molecules with comparable structures and functional groups.

Biological Activity

Anticancer Potential

Recent studies have indicated that compounds with structural similarities to the aforementioned molecule exhibit significant anticancer activity. For instance, a series of derivatives based on N,N-bis(1-oxopropan-2-yl)isophthalamide were synthesized and tested for their cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer. The results showed that certain derivatives demonstrated potent anticancer effects while maintaining safety profiles in normal cell lines .

The mechanisms through which these compounds exert their biological effects often involve:

  • Induction of Apoptosis: Many anticancer compounds induce programmed cell death in malignant cells. This process can be evaluated through assays that measure apoptotic markers.
  • Inhibition of Enzymatic Activity: Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or survival, thereby reducing tumor growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer. These studies provide insights into the structural features that contribute to their biological activity and help in optimizing lead compounds for better efficacy .

Case Studies and Experimental Data

  • Cytotoxicity Assays:
    • Compounds derived from similar structural frameworks were evaluated using the MTT assay, which measures cell viability. For example, compound 5 from a related study exhibited the highest specificity and anticancer activity against breast cancer cell lines with minimal effects on normal cells .
  • Apoptotic Pathways:
    • Investigations into apoptotic pathways revealed that certain compounds activate caspase cascades, leading to increased apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analyses for apoptotic markers.
  • In Vivo Studies:
    • Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

Data Summary Table

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 5Breast Cancer10Induces apoptosis via caspase activation
Compound 6Lung Cancer15Inhibits proliferation by targeting specific kinases
Compound 7Colon Cancer12Disrupts metabolic pathways

Properties

Molecular Formula

C42H59N7O11

Molecular Weight

838.0 g/mol

IUPAC Name

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

InChI

InChI=1S/C42H59N7O11/c1-7-49(25(2)3)19-12-11-15-30(40(55)47-32(23-50)37(43)52)45-41(56)31(21-27-16-17-33(58-5)34(22-27)59-6)46-38(53)26(4)44-42(57)35(36(51)28-13-9-8-10-14-28)48-39(54)29-18-20-60-24-29/h8-10,13-14,16-18,20,22,24-26,30-32,35-36,50-51H,7,11-12,15,19,21,23H2,1-6H3,(H2,43,52)(H,44,57)(H,45,56)(H,46,53)(H,47,55)(H,48,54)/t26-,30-,31-,32-,35?,36?/m0/s1

InChI Key

RRGADMUIQXSJNL-LQGJMJTCSA-N

Isomeric SMILES

CCN(CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C

Canonical SMILES

CCN(CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C

Origin of Product

United States

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